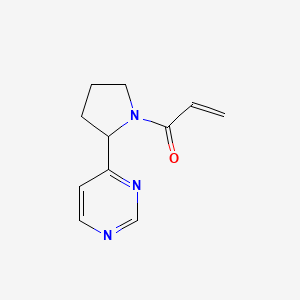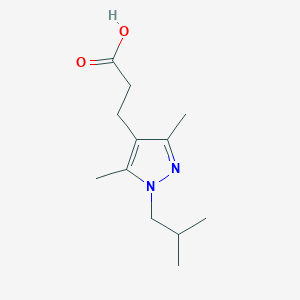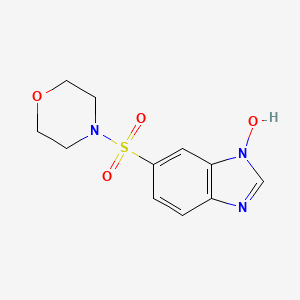![molecular formula C23H24N2O4S2 B2754378 Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-45-2](/img/structure/B2754378.png)
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and an aromatic ring. It also contains a sulfonyl group (-SO2-) attached to a piperazine ring, which is a common feature in many pharmaceuticals. The benzyl group attached to the piperazine ring and the phenyl group attached to the thiophene ring are both aromatic groups, which may contribute to the compound’s potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic rings of the benzyl and phenyl groups, the heterocyclic thiophene ring, and the piperazine ring with its attached sulfonyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl group could potentially undergo substitution reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis Methodologies
- Research on the synthesis of similar compounds often involves exploring novel reactions, demonstrating the potential for creating diverse molecular structures with varying biological activities. For example, studies have detailed the one-pot synthesis of chlorosulfonyl derivatives characterized by their sulfonyl groups, indicative of the synthetic versatility of sulfur-containing compounds (A. M. Qaisi et al., 2004).
Biological Activities
- Compounds featuring piperazine and sulfonyl groups, similar to the structure , have been investigated for their anticancer properties. For instance, the study of 4-methylpiperazine-1-carbodithioc acid derivatives revealed significant in vivo and in vitro anticancer activity with low toxicity (Xiaomei Jiang et al., 2007).
Chemical Properties and Applications
- The exploration of the chemical properties of sulfonyl and phenylthiophene derivatives, such as their reactivity, stability, and potential as intermediates for further chemical transformations, underscores the importance of such compounds in synthetic chemistry. This includes their use in creating polymers, pharmaceuticals, and materials with specific functional properties (E. Shouji et al., 1994).
Environmental and Toxicological Studies
- Some research has focused on the environmental persistence and potential toxicological impacts of similar compounds, aiming to understand their behavior in biological systems and their safety profile (Xiaowan Li et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that result in antimicrobial activity .
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of microbial cells, leading to their death .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-23(26)21-22(20(17-30-21)19-10-6-3-7-11-19)31(27,28)25-14-12-24(13-15-25)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRICDKRFNRCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754296.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![7-(3,5-Dichloro-phenyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2754302.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)





